
DB-10 as a Pro-drug of 3-n-Butylphthalide (NBP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DB-10

Cat. No.: B15613165 Get Quote

A compound designated DB-10 is marketed as a pro-drug of 3-n-butylphthalide (NBP),

investigated for its potential therapeutic effects in ischemic stroke.[1][2] NBP is a synthetic

compound derived from l-3-n-butylphthalide, which is naturally found in the seeds of Apium

graveolens (celery).[1][3] The racemic mixture, dl-3-n-butylphthalide, was approved by the

Chinese Food and Drug Administration for the treatment of ischemic stroke.[1][2]

Chemical Structure of DB-10 (NBP Pro-drug)
The precise chemical structure of the "DB-10" pro-drug is not publicly disclosed in detail in the

initial search results. However, its active form, 3-n-butylphthalide (NBP), has the following

structure:

Chemical Structure of 3-n-Butylphthalide (NBP)
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Quantitative Data
Property Value Reference

Molecular Formula (NBP) C12H14O2 PubChem

Molecular Weight (NBP) 190.24 g/mol PubChem

Therapeutic Dosage (NBP in

rodents)
100 mg/kg/day [3]

Therapeutic Dosage (NBP in

patients)
200 mg/kg/day [3]

Experimental Protocols
Animal Model of Focal Cerebral Ischemia

A common experimental protocol to evaluate the neuroprotective effects of NBP involves

inducing focal cerebral ischemia in mice through permanent occlusion of the middle cerebral

artery (MCA).

Animal Preparation: Adult male 129 S2/sv mice are used for the experiment.

Anesthesia: Anesthetize the mice appropriately before the surgical procedure.

Surgical Procedure: Perform a permanent occlusion of the middle cerebral artery (MCA) to

induce focal cerebral ischemia.

Drug Administration: Administer NBP at a dose of 100 mg/kg intraperitoneally (i.p.) either 2

hours before or 1 hour after the induction of ischemia.

Outcome Assessment: Evaluate the effects of NBP by measuring the infarct volume,

activation of caspases (caspase-3 and caspase-9), number of TUNEL-positive cells, and

mitochondrial release of cytochrome c and apoptosis-inducing-factor (AIF) in the penumbra

region of the ischemic brain.[4]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5617778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5617778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099257/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NBP exerts its neuroprotective effects through multiple signaling pathways. One of the key

pathways is the TLR4/MyD88/NF-κB signaling pathway, which is involved in

neuroinflammation. NBP has been shown to inhibit this pathway.[5][6]
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Caption: NBP's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

10-Deacetylbaccatin-III (10-DB III)
10-Deacetylbaccatin III, often abbreviated as 10-DB III, is a natural organic compound isolated

from the European yew tree (Taxus baccata).[7] It is a crucial intermediate in the semi-

synthesis of the widely used anticancer drug, paclitaxel (Taxol).[8]

Chemical Structure of 10-Deacetylbaccatin III

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9126665/
https://pubmed.ncbi.nlm.nih.gov/35615581/
https://www.benchchem.com/product/b15613165?utm_src=pdf-body-img
https://www.medkoo.com/products/6544
https://www.mdpi.com/1420-3049/29/11/2586
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
Property Value Reference

Molecular Formula C29H36O10 [9]

Molecular Weight 544.6 g/mol [9]

Purity ≥98% [10]

Solubility in DMSO ~20 mg/mL [10]

IC50 (Porcine brain

microtubule assembly)
23 µM [10]

IC50 (Physarum microtubule

assembly)
0.9 µM [10]

IC50 (L. donovani intracellular

amastigotes)
70 nM [7]

Experimental Protocols
Isolation of 10-Deacetylbaccatin III from Taxus baccata

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10-deacetylbaccatin-III
https://pubchem.ncbi.nlm.nih.gov/compound/10-deacetylbaccatin-III
https://cdn.caymanchem.com/cdn/insert/22261.pdf
https://cdn.caymanchem.com/cdn/insert/22261.pdf
https://cdn.caymanchem.com/cdn/insert/22261.pdf
https://cdn.caymanchem.com/cdn/insert/22261.pdf
https://www.medkoo.com/products/6544
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a method for the extraction and purification of 10-DB III from the

needles of the yew tree.

Extraction: Extract the ground needles of Taxus baccata with a suitable solvent, such as

ethanol.

Purification: The crude extract is subjected to column chromatography over silica gel.

Elution: Elute the column first with a mixture of chloroform and methanol (98:2), followed by

a mixture of the same solvents in a 95:5 ratio.

Isolation: Concentrate the eluent from the latter fraction to obtain a residue of 7-xylosyl-10-

deacetylbaccatin III.

Hydrolysis: Further chemical steps, such as hydrolysis, are required to cleave the xylosyl

group and obtain pure 10-deacetylbaccatin III.[11]

Mechanism of Action
The primary mechanism of action of taxanes, including paclitaxel which is synthesized from 10-

DB III, is the disruption of microtubule dynamics. These compounds bind to the β-tubulin

subunit of microtubules, stabilizing them and preventing depolymerization. This leads to cell

cycle arrest at the G2/M phase and ultimately induces apoptosis.
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Caption: Mechanism of action of taxanes derived from 10-DB III.

DB-10 as a Progesterone Drug Product
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A pharmaceutical product referred to as "DB-10" is a 10 mg tablet classified as a progesterone.

This is likely Medroxyprogesterone Acetate (MPA), a synthetic progestin commonly used in

hormone therapy and as a contraceptive.

Chemical Structure of Medroxyprogesterone Acetate

Quantitative Data
Property Value Reference

Molecular Formula C24H34O4 PubChem

Molecular Weight 386.5 g/mol PubChem

Dosage Form 10 mg Tablet FDA

Experimental Protocols
Investigating the Effect of MPA on Cell Proliferation

This protocol outlines an experiment to determine the effect of Medroxyprogesterone Acetate

on the proliferation of human breast cancer cells.
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Cell Culture: Culture human breast cancer cells (e.g., T47D or MCF-7) in an appropriate

medium supplemented with fetal calf serum.

Hormone Deprivation: Before treatment, deprive the cells of hormones by incubating them in

a phenol red-free medium with charcoal-stripped serum for at least 24 hours.

Treatment: Treat the cells with varying concentrations of MPA.

Proliferation Assay: Assess cell proliferation using a standard method such as the MTT

assay or by direct cell counting at different time points after treatment.

Western Blot Analysis: To investigate the underlying mechanism, perform western blot

analysis to measure the expression levels of key cell cycle proteins like Cyclin D1.

Signaling Pathways
MPA can induce cell proliferation in human breast cancer cells through the upregulation of

Cyclin D1 expression via the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear Factor-κB (NF-

κB) cascade.[12]
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Caption: MPA-induced cell proliferation via the PI3K/Akt/NF-κB pathway.

Dibenzazepine (DBZ)
Dibenzazepine, also referred to as DBZ, is a potent γ-secretase inhibitor. It is a valuable tool in

research, particularly in studies related to Alzheimer's disease and Notch signaling.

Chemical Structure of Dibenzazepine (DBZ)
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Quantitative Data
Property Value Reference

Molecular Formula C26H23F2N3O3

Molecular Weight 463.48 g/mol

IC50 (Notch cleavage) 1.7-2.9 nM [13]

IC50 (APPL cleavage) 2.6 nM [13]

Purity ≥98%

Solubility in DMSO up to 100 mM

Experimental Protocols
Inhibition of Notch Signaling in Cell Culture

This protocol describes how to test the inhibitory effect of DBZ on Notch signaling in a cell-

based assay.
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Cell Culture: Culture cells expressing Notch receptor (e.g., SupT1 human T cell lymphoma

cells).

Treatment: Treat the cells with varying concentrations of DBZ. A pilot experiment with

concentrations ranging from 0.1 nM to 250 nM can be performed to determine the effective

range.

Protein Extraction: After a suitable incubation period (e.g., 6 hours), harvest the cells and

extract total protein using a lysis buffer that also contains the corresponding concentration of

DBZ.

Western Blot Analysis: Perform western blot analysis to detect the levels of the Notch

intracellular domain (NICD). A decrease in NICD levels indicates inhibition of γ-secretase

activity.[14]

Signaling Pathways
DBZ is a potent inhibitor of γ-secretase, an enzyme complex that cleaves transmembrane

proteins, including the Notch receptor and the amyloid precursor protein (APP). Inhibition of

Notch cleavage by DBZ prevents the release of the Notch intracellular domain (NICD), which is

a key step in the Notch signaling pathway.
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Caption: DBZ inhibits γ-secretase, blocking Notch signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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